

# Application Note: In Vivo Characterization of 2-(3-Methoxyphenyl)piperidine

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)piperidine

CAS No.: 383128-22-1

Cat. No.: B1599125

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## Executive Summary & Pharmacological Context

**2-(3-Methoxyphenyl)piperidine** (CAS: 383128-22-1) is a substituted piperidine derivative belonging to the 2-arylpiperidine class.<sup>[1]</sup> Structurally, it shares the core scaffold with established monoamine transporter modulators such as Methylphenidate and Desoxypipradrol (2-DPMP), while possessing the methoxy-substitution pattern characteristic of Sigma receptor ligands (e.g., 3-PPP).<sup>[1]</sup>

Unlike the dissociative agent Methoxphenidine (MXP), which contains a diphenylethylamine linker, the direct attachment of the aryl ring to the piperidine 2-position in this compound suggests a pharmacological profile skewed towards Norepinephrine-Dopamine Reuptake Inhibition (NDRI) or Sigma-1 receptor modulation.<sup>[1]</sup>

This guide outlines the standardized protocols for evaluating the in vivo efficacy, pharmacokinetics (PK), and behavioral profile of **2-(3-Methoxyphenyl)piperidine**.<sup>[1]</sup> These protocols are designed to validate its potential as a CNS-active lead for depression, attention disorders, or analgesic applications.<sup>[1]</sup>

## Chemical Identity & Handling

- IUPAC Name: **2-(3-methoxyphenyl)piperidine**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula:  $C_{12}H_{17}NO$ [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 191.27 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- CAS Number: 383128-22-1[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Solubility: Lipophilic base.[\[1\]](#) Soluble in DMSO (>20 mg/mL), Ethanol.[\[1\]](#) Sparingly soluble in water unless converted to HCl salt.[\[1\]](#)

## Safety Advisory

WARNING: As a structural analog of potent CNS stimulants and psychotropic substances, this compound must be handled as a High-Potency CNS Agent.[\[1\]](#)

- Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.
- PPE: Nitrile gloves (double-gloved), N95 respirator or PAPR (if handling powder), and safety goggles.[\[1\]](#)

## Formulation Strategy for In Vivo Dosing

The bioavailability of 2-arylpiperidines is highly dependent on pH and vehicle selection.[\[1\]](#) The free base is poorly water-soluble; therefore, conversion to the hydrochloride (HCl) salt or the use of a co-solvent system is required.[\[1\]](#)

## Recommended Vehicle (Intraperitoneal/Subcutaneous)

Component	Concentration	Function
DMSO	5% (v/v)	Primary solubilizer for the lipophilic base.[1]
Tween-80	5% (v/v)	Surfactant to prevent precipitation upon dilution.[1]
Saline (0.9%)	90% (v/v)	Physiological carrier.[1]
pH Adjustment	pH 5.5 - 6.5	Use 0.1N HCl to adjust. Basic pH may cause precipitation.[1]

Stability: Prepare fresh daily. The methoxy group is metabolically stable in vitro, but the secondary amine is susceptible to oxidation in solution over >24 hours.[1]

## Experimental Protocols

### Protocol A: Pharmacokinetics & Blood-Brain Barrier (BBB) Permeability

Objective: To determine the brain-to-plasma ratio (

) and elimination half-life (

).[1] 2-arylpiperidines typically exhibit rapid BBB crossing.[1]

Animals: Male C57BL/6 Mice (n=3 per time point). Dose: 10 mg/kg (i.p.).[1]

Workflow:

- Dosing: Administer compound at .
- Sampling: Euthanize animals at 15, 30, 60, 120, and 240 min.
- Collection: Collect trunk blood (heparinized tubes) and whole brain.[1]
- Processing:

- Plasma:[1] Centrifuge 3000 x g, 10 min, 4°C.
- Brain:[1][7] Homogenize in 3 volumes of ice-cold acetonitrile.
- Analysis: LC-MS/MS (MRM mode). Monitor transition

192.1

84.1 (Piperidine ring fragment).[1]

Success Criteria:

- Brain/Plasma ratio > 1.0 indicates active CNS penetration.[1]
- < 30 min is typical for this scaffold.[1]

## Protocol B: Open Field Locomotor Activity (Stimulant Screening)

Objective: To classify the compound as a psychostimulant (NDRI profile) or sedative.[1]

Rationale: 2-substituted piperidines (e.g., Methylphenidate) increase ambulatory activity via dopamine transporter (DAT) blockade.[1] A lack of hyperlocomotion combined with ataxia would suggest off-target toxicity or NMDA antagonism.[1]

Methodology:

- Acclimatization: Place mice in the testing room 60 min prior to the experiment (dim red light).
- Apparatus: 40 x 40 cm automated open field chambers with infrared beam breaks.
- Dosing Groups:
  - Vehicle Control
  - Low Dose: 3 mg/kg
  - Medium Dose: 10 mg/kg

- High Dose: 30 mg/kg
- Positive Control: Amphetamine (3 mg/kg)[1]
- Procedure:
  - Inject animal (i.p.).
  - Immediately place in the center of the arena.[1]
  - Record activity for 60 minutes in 5-minute bins.

#### Data Interpretation:

- Total Distance Traveled (cm): Significant increase vs. vehicle = Stimulant activity.
- Center Time (%): Increase = Anxiolytic-like effect; Decrease = Anxiogenic (common with high-dose stimulants).[1]

## Protocol C: In Vivo Microdialysis (Mechanism Validation)

Objective: To quantify extracellular Dopamine (DA) and Serotonin (5-HT) levels in the Nucleus Accumbens (NAc).[1]

Rationale: This definitive assay distinguishes between pure Dopamine Reuptake Inhibitors (increase DA only) and dual uptake inhibitors or releasers.[1]

#### DOT Diagram: Microdialysis Workflow



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Caption: Workflow for measuring neurochemical efflux in the Nucleus Accumbens following drug administration.

#### Step-by-Step Procedure:

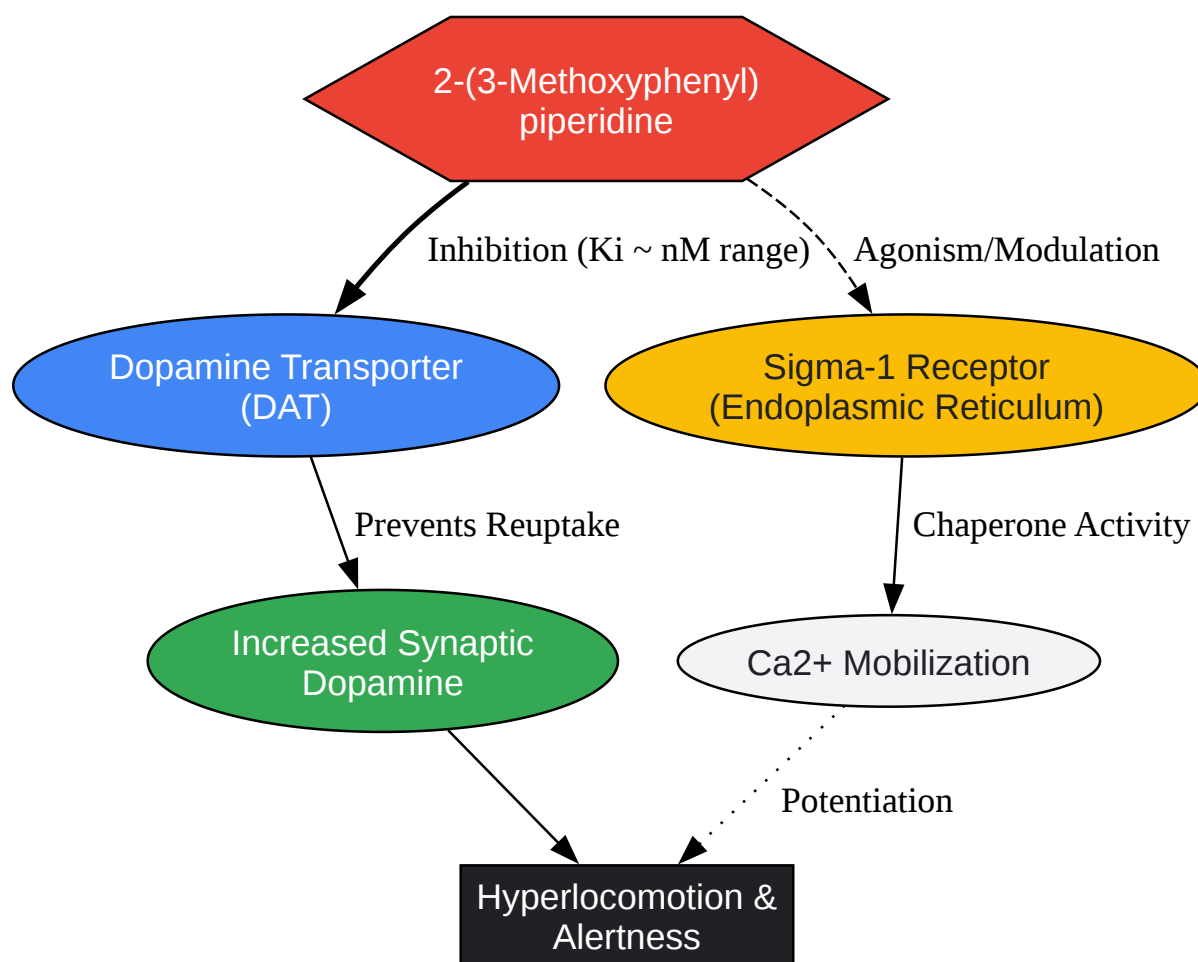
- Surgery: Stereotaxically implant a guide cannula targeting the NAc (AP: +1.5, ML: +0.9, DV: -4.5 relative to Bregma).[1]
- Equilibration: On test day, insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) for 90 min to stabilize the baseline.
- Sampling: Collect 3 baseline samples (20 min each).
- Challenge: Administer **2-(3-Methoxyphenyl)piperidine** (10 mg/kg, i.p.).
- Post-Dose: Continue sampling for 120 minutes.
- Analysis: Inject samples into HPLC with Electrochemical Detection (ECD).

#### Expected Outcome:

- NDRI Profile: >200% increase in extracellular DA; minimal change in 5-HT.[1]
- Releaser Profile: >400% rapid spike in DA.
- Sigma/Non-specific: Minimal DA change, potential 5-HT modulation.

## Predicted Signaling Pathway (SAR-Based)[1]

Based on the 2-aryl piperidine scaffold, the compound likely modulates the Dopamine Transporter (DAT) and potentially the Sigma-1 Receptor.[1]



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Caption: Predicted mechanism of action involving DAT inhibition and Sigma-1 receptor modulation.[1]

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